Cas no 108436-80-2 (9H-Purin-2-amine,9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]-)
![9H-Purin-2-amine,9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]- structure](https://ja.kuujia.com/scimg/cas/108436-80-2x500.png)
9H-Purin-2-amine,9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]- 化学的及び物理的性質
名前と識別子
-
- 9H-Purin-2-amine,9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]-
- 9-[1,3-di(propan-2-yloxy)propan-2-yloxymethyl]purin-2-amine
- Hoe 602
- Rociclovir
- Rociclovirum
- Rociclovirum [INN-Latin]
- UNII-6DF29U51Y7
- Q27264582
- Rociclovir [INN]
- CHEMBL111232
- 9H-Purin-2-amine, 9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]-
- SCHEMBL1228859
- HOE-602
- 2-Amino-9-((2-isopropoxy-1-(isopropoxymethyl)ethoxy)methyl)purine
- 6DF29U51Y7
- 108436-80-2
- DTXSID10148548
- NS00121238
- TS-09389
-
- インチ: InChI=1S/C15H25N5O3/c1-10(2)21-6-12(7-22-11(3)4)23-9-20-8-18-13-5-17-15(16)19-14(13)20/h5,8,10-12H,6-7,9H2,1-4H3,(H2,16,17,19)
- InChIKey: FBHWXSOQXQBXER-UHFFFAOYSA-N
- SMILES: CC(OCC(COC(C)C)OCN1C=NC2C1=NC(N)=NC=2)C
計算された属性
- 精确分子量: 323.19600
- 同位素质量: 323.196
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 23
- 回転可能化学結合数: 9
- 複雑さ: 333
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 何もない
- Surface Charge: 0
- 互变异构体数量: 3
- トポロジー分子極性表面積: 97.3A^2
じっけんとくせい
- 密度みつど: 1.26
- Boiling Point: 508°Cat760mmHg
- フラッシュポイント: 261°C
- Refractive Index: 1.582
- PSA: 97.31000
- LogP: 2.18240
9H-Purin-2-amine,9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A503264-25mg |
Rociclovir |
108436-80-2 | 99% | 25mg |
$933.0 | 2025-02-28 | |
Ambeed | A503264-100mg |
Rociclovir |
108436-80-2 | 99% | 100mg |
$1699.0 | 2025-02-28 | |
Ambeed | A503264-5mg |
Rociclovir |
108436-80-2 | 99% | 5mg |
$408.0 | 2025-02-28 | |
Ambeed | A503264-50mg |
Rociclovir |
108436-80-2 | 99% | 50mg |
$1215.0 | 2025-02-28 | |
Ambeed | A503264-1mg |
Rociclovir |
108436-80-2 | 99% | 1mg |
$164.0 | 2025-02-28 | |
Ambeed | A503264-10mg |
Rociclovir |
108436-80-2 | 99% | 10mg |
$594.0 | 2025-02-28 |
9H-Purin-2-amine,9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]- 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
9H-Purin-2-amine,9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]-に関する追加情報
9H-Purin-2-Amine, 9-[[2-(1-Methylethoxy)-1-[(1-Methylethoxy)methyl]ethoxy]methyl]-: A Comprehensive Overview
The compound with CAS No. 108436-80-2, known as 9H-Purin-2-amine, 9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]-, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the purine class of heterocyclic compounds, which are fundamental building blocks in various biological systems and have been extensively studied for their potential therapeutic applications.
Purines, including this compound, are characterized by their bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. The specific substitution pattern in this compound introduces unique chemical and biological properties. The presence of multiple ether linkages and branching chains in its structure suggests potential for enhanced solubility and bioavailability, making it an attractive candidate for drug development.
Recent studies have focused on the synthesis and characterization of this compound, employing advanced techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These analyses have provided insights into its molecular weight, structural integrity, and stability under various conditions. Researchers have also explored its reactivity under different synthetic conditions, revealing its potential as an intermediate in the synthesis of more complex molecules.
In terms of pharmacological activity, this compound has shown promise in preclinical models. Its ability to modulate key cellular pathways and interact with specific protein targets has been a focal point of recent investigations. For instance, studies have demonstrated its potential as an inhibitor of certain kinases, which are critical in the regulation of cell signaling processes.
The structural modifications introduced in this compound compared to its parent purine analogs have been shown to significantly influence its pharmacokinetic properties. These modifications may enhance its ability to cross biological membranes and reach target sites within the body, thereby improving its efficacy as a therapeutic agent.
Moreover, the compound's stereochemistry has been a subject of interest due to its potential impact on both activity and toxicity profiles. Researchers have employed computational modeling techniques to predict the most favorable stereochemical configurations that could optimize therapeutic outcomes while minimizing adverse effects.
Another area of active research is the exploration of this compound's role in disease models. Preclinical studies have indicated its potential efficacy in treating conditions such as inflammation and neurodegenerative diseases. These findings underscore the importance of further investigation into its mechanisms of action and long-term safety profiles.
In conclusion, 9H-Purin-2-amine, 9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]- represents a promising lead compound in drug discovery efforts. Its unique structural features and emerging pharmacological data highlight its potential as a novel therapeutic agent across various disease states.
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